molecular formula C8H11BrN2O B1444864 4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole CAS No. 1183703-91-4

4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole

Cat. No.: B1444864
CAS No.: 1183703-91-4
M. Wt: 231.09 g/mol
InChI Key: GTZHDBFQQBLEGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole” consists of a pyrazole ring attached to a tetrahydrofuran ring via a methylene bridge, with a bromine atom attached to the pyrazole ring.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as thiazoles have been known to undergo various types of reactions, including donor-acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research on pyrazole derivatives, such as the synthesis and evaluation of antibacterial and antifungal activities of new compounds, indicates that these molecules exhibit significant antimicrobial properties. For example, compounds synthesized through bromination processes have been tested against various bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (Aspergilus flavus, Aspergillus niger), comparing their activity to known antibiotics like ciprofloxacin and antifungals like fluconazole (Pundeer et al., 2013).

Photophysical Properties and Organic Electronics

The study of iridium complexes with pyrazole-based ligands highlights the importance of such compounds in tuning the color and emission properties of materials for potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). These materials demonstrate a wide range of emission properties, which can be modified through the incorporation of pyrazole derivatives, offering valuable insights for the development of optoelectronic devices (Stagni et al., 2008).

Molecular Structure and Reactivity Studies

The structural and reactivity characteristics of pyrazole derivatives have been extensively explored through synthesis and characterization studies. For instance, the preparation and detailed analysis of compounds through various spectroscopic techniques provide essential data on their potential as intermediates for further chemical transformations. Such studies offer foundational knowledge for the development of new synthetic pathways and materials (Kleizienė et al., 2009).

Antimicrobial and Antifungal Agent Development

The development of novel antimicrobial and antifungal agents is a significant application area for pyrazole derivatives. Synthesis and testing of new compounds have led to the identification of molecules with potent antimicrobial properties, suggesting the potential for these compounds to serve as bases for developing new therapeutic agents (Farag et al., 2008).

Future Directions

The future directions for research on “4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, their potential applications in various fields, such as medicine and biochemistry, could be investigated .

Properties

IUPAC Name

4-bromo-1-(oxolan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZHDBFQQBLEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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